

Benchmarking the performance of 3-Bromothiophen-2-amine derivatives in biological assays

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Compound of Interest

Compound Name: 3-Bromothiophen-2-amine

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Performance Benchmark of 3-Aminothiophene Derivatives in Anticancer Assays

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of several 3-aminothiophene derivatives, focusing on their anticancer activities. The data presented is compiled from recent studies and aims to facilitate the evaluation of these compounds as potential therapeutic agents.

The 3-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds with a wide range of biological activities.^[1] Derivatives of 3-aminothiophene, particularly thieno[2,3-d]pyrimidines, have garnered significant attention for their potent anticancer properties.^{[2][3]} These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) kinases.^{[4][5]} This guide summarizes the in vitro cytotoxicity and kinase inhibitory activities of selected 3-aminothiophene derivatives against common cancer cell lines.

Comparative Analysis of In Vitro Cytotoxicity

The antiproliferative activity of several thieno[2,3-d]pyrimidine derivatives, synthesized from 3-aminothiophene precursors, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below. Lower IC50 values indicate higher potency.

Compound ID	Derivative Type	Target Cell Line	IC50 (μM)	Reference
Compound 13	Thienopyrimidine	MDA-MB-231 (Breast Cancer)	34.04	[6]
HT-29 (Colon Cancer)	45.62	[6]		
Compound 3b	Thienopyrimidine	HepG2 (Liver Cancer)	3.11	[1]
PC-3 (Prostate Cancer)	2.15	[1]		
Compound 4c	Thienopyrimidine	HepG2 (Liver Cancer)	3.02	[1]
PC-3 (Prostate Cancer)	3.12	[1]		
Compound 6	Thieno[3,2-d]pyrimidine	MCF-7 (Breast Cancer)	11.17	[7]
HepG2 (Liver Cancer)	9.33	[7]		
HCT-116 (Colon Cancer)	10.63	[7]		
Compound 16e	Thiophene-3-carboxamide selenide	HCT116 (Colon Cancer)	3.20	[5]

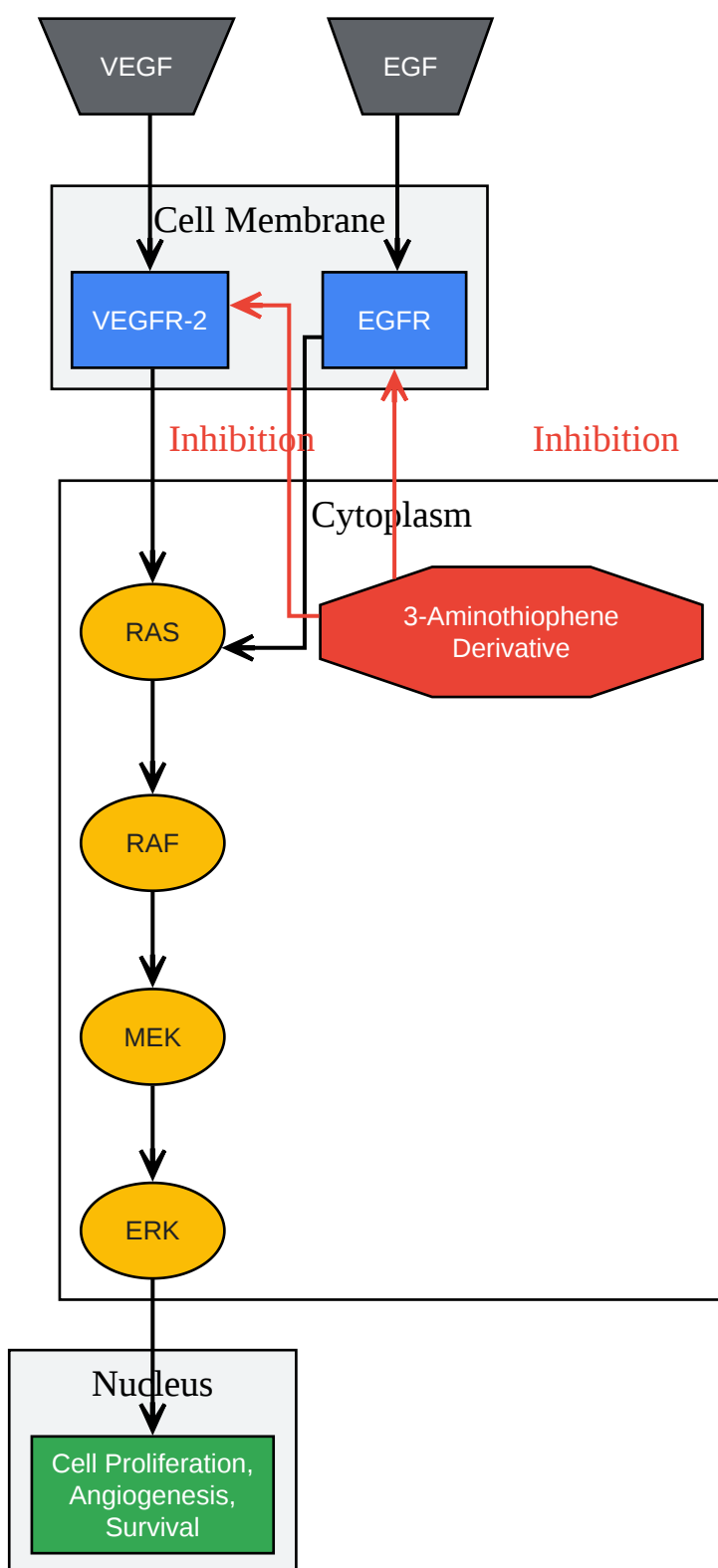
Comparative Analysis of Kinase Inhibition

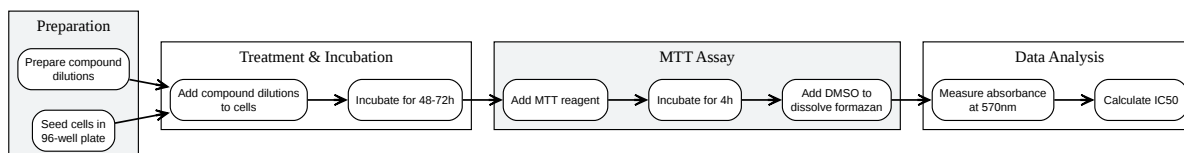
Several 3-aminothiophene derivatives have been identified as potent inhibitors of protein kinases that are crucial for tumor angiogenesis and cell proliferation, such as VEGFR-2 and EGFR. The IC50 values for the inhibition of these kinases are summarized below.

Compound ID	Target Kinase	IC50 (nM)	Reference
Compound 14d	VEGFR-2	191.1	[8]
Compound 3b	VEGFR-2	126	[1]
Compound 4c	VEGFR-2	75	[1]
Compound 16e	EGFR	94.44	[5]

Signaling Pathway Inhibition

The anticancer activity of many of the evaluated 3-aminothiophene derivatives is attributed to their ability to inhibit receptor tyrosine kinases like VEGFR-2 and EGFR. Inhibition of these receptors disrupts downstream signaling pathways, such as the RAS/MEK/ERK pathway, which are critical for cancer cell proliferation, survival, and angiogenesis.





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References

- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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